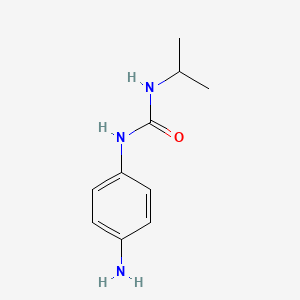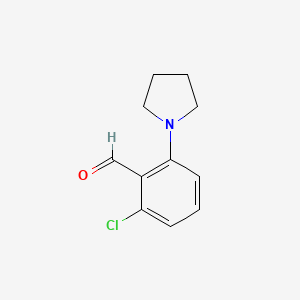![molecular formula C11H15ClN2O3S B1517252 1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol CAS No. 1036500-81-8](/img/structure/B1517252.png)
1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol
Übersicht
Beschreibung
1-(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol, also known as ACS-4, is an organosulfur compound that has been widely studied due to its various applications in scientific research. ACS-4 is a relatively new compound that was first synthesized in 2018 and has since been used in a variety of studies due to its unique properties. ACS-4 has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Derivatives
A study explored the synthesis of new heterocyclic derivatives as potential drug candidates for Alzheimer’s disease treatment. These compounds were evaluated for enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's. The research demonstrated the compound's potential as a new drug candidate through haemolytic activity evaluation (Rehman et al., 2018).
Antimicrobial Activity
Another research focused on the synthesis and antimicrobial activity of derivatives against pathogens of Lycopersicon esculentum (tomato). This study highlighted the structure-activity relationship, showing that substitutions on the benzhydryl ring and sulfonamide ring significantly influence antibacterial activity. The research identified compounds with significant potent antimicrobial activities compared to standard drugs (Vinaya et al., 2009).
Cyclin-dependent Kinase Inhibitors
Research into cyclin-dependent kinase inhibitors used a variant of the cope elimination to synthesize compounds that inhibit CDK2, a critical protein for cell cycle regulation. This study contributes to the development of potential cancer treatments by showing the inhibitory effects of synthesized compounds on CDK2 (Griffin et al., 2006).
Synthesis and Biological Activities of Sulfonyl Hydrazones
Sulfonyl hydrazone derivatives have been synthesized and evaluated for antioxidant and anticholinesterase activity. This research underscores the importance of the sulfonyl hydrazone scaffold and piperidine rings in medicinal chemistry, offering insights into the structure-activity relationships and potential therapeutic applications (Karaman et al., 2016).
Rearrangements in Heterocycle Synthesis
A study on the stereospecific rearrangements during the synthesis of pyrrolidines and related heterocycles from cyclizations of amino alcohols with vinyl sulfones provided a route to substituted pyrrolidines. This research contributes to the synthetic organic chemistry field by offering a method to achieve stereospecific rearrangements, crucial for drug development (Back et al., 2003).
Eigenschaften
IUPAC Name |
1-(3-amino-4-chlorophenyl)sulfonylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c12-10-2-1-9(7-11(10)13)18(16,17)14-5-3-8(15)4-6-14/h1-2,7-8,15H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJIAUIYDHCSOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B1517173.png)





![{2-[(3-Bromophenyl)amino]ethyl}dimethylamine](/img/structure/B1517179.png)
![3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid](/img/structure/B1517180.png)


![Ethyl 2-[benzyl(ethyl)amino]acetate](/img/structure/B1517188.png)
![N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B1517189.png)